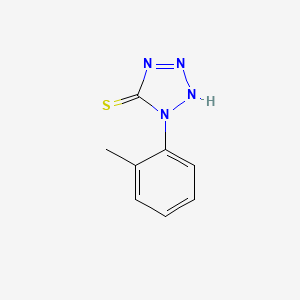

1-o-Tolyl-1H-tetrazole-5-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)-2H-tetrazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-6-4-2-3-5-7(6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOYHQDJHZXSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359191 | |

| Record name | 1-o-Tolyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53662-42-3 | |

| Record name | 1-o-Tolyl-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 O Tolyl 1h Tetrazole 5 Thiol

The synthesis of 1-o-tolyl-1H-tetrazole-5-thiol, a heterocyclic compound featuring both a tetrazole ring and a thiol group, can be achieved through several advanced methodologies. These routes primarily involve the construction of the tetrazole ring from suitable precursors. The choice of synthetic strategy often depends on factors such as the availability of starting materials, desired yield, and reaction conditions.

One of the most common and direct methods for synthesizing 1-substituted-1H-tetrazole-5-thiols is the [3+2] cycloaddition reaction between an isothiocyanate and an azide (B81097) salt. In the case of this compound, this involves the reaction of o-tolyl isothiocyanate with a source of azide ions, typically sodium azide. researchgate.netresearchgate.net This reaction is generally carried out in a suitable solvent, such as water or dimethylformamide (DMF), and often requires heating to proceed at a reasonable rate. The resulting product is the sodium salt of the tetrazole-thiol, which is then protonated by treatment with an acid to yield the final thiol product.

Another established synthetic pathway begins with a substituted thiosemicarbazide (B42300). A patent describes a process for preparing 1-substituted 1H-tetrazole-5-thiol compounds, including 1-(o-tolyl)-1H-tetrazole-5-thiol, from a corresponding thiosemicarbazide derivative. google.com This multi-step process involves reacting the substituted thiosemicarbazide with an aralkyl chloride, followed by diazotization to form a 5-aralkylthio-1H-tetrazole intermediate. google.com The final step involves the removal of the aralkyl protecting group, often using a Friedel-Crafts catalyst, to yield the desired tetrazole-5-thiol. google.com

A third distinct methodology utilizes sulfinyl or sulfonyl cyanides as precursors. This process involves two main steps. google.com First, a sulfonyl cyanide, such as p-toluenesulfonyl cyanide, is reacted with an azide (R¹N₃) to form a 5-sulfonyl-1-H-tetrazole intermediate. google.com In the second step, this intermediate is treated with an alkali metal sulfide, like sodium sulfhydrate, which displaces the sulfonyl group to form the 1-H-tetrazole-5-thiol. google.com This method offers an alternative route that avoids the direct use of potentially hazardous isothiocyanates.

Modern advancements in catalysis also present potential avenues for the synthesis of tetrazole derivatives. While not specifically documented for this compound, heterogeneous catalysts, such as palladium nanoparticles, have been effectively used in the synthesis of other 5-substituted-1H-tetrazoles. ias.ac.inacs.org These catalytic systems can offer advantages like improved reaction rates, milder conditions, and easier separation and recycling of the catalyst. acs.org

The following table summarizes the key aspects of these synthetic methodologies.

| Methodology | Key Starting Materials | General Process | Key Intermediates | References |

| Isothiocyanate Cycloaddition | o-Tolyl isothiocyanate, Sodium azide | One-pot cycloaddition reaction, followed by acidification. | Sodium 1-o-tolyl-1H-tetrazole-5-thiolate | researchgate.net, researchgate.net |

| Thiosemicarbazide Route | Substituted thiosemicarbazide, Aralkyl chloride | S-alkylation, diazotization/cyclization, and deprotection. | N,S-disubstituted thiosemicarbazide, 5-Aralkylthio-1H-tetrazole | google.com |

| Sulfonyl Cyanide Route | Sulfonyl cyanide, Azide, Alkali metal sulfide | Cycloaddition to form a sulfonyl tetrazole, followed by nucleophilic substitution. | 5-Sulfonyl-1-H-tetrazole | google.com |

Process Chemistry and Scalability Investigations of 1 O Tolyl 1h Tetrazole 5 Thiol Production

While specific, dedicated studies on the large-scale process chemistry of 1-o-tolyl-1H-tetrazole-5-thiol are not extensively detailed in public literature, an analysis of the primary synthetic routes allows for a thorough investigation of potential scalability challenges and optimization parameters. General principles of chemical process scale-up, such as those discussed for other complex heterocyclic molecules, are applicable here. google.com

The most promising candidate for large-scale production is the one-pot synthesis from o-tolyl isothiocyanate and sodium azide (B81097). researchgate.net This preference is due to its convergent nature, high atom economy, and procedural simplicity, which are critical factors for industrial applications. However, scaling up this reaction requires careful consideration of several process parameters to ensure safety, efficiency, and product quality.

Key Process and Scalability Parameters:

Thermal Management: The cycloaddition reaction between an isothiocyanate and sodium azide is often exothermic. On a large scale, the heat generated can accelerate the reaction rate uncontrollably, leading to potential thermal runaway and the formation of impurities. Effective thermal management, including controlled addition rates of reagents, efficient reactor cooling systems, and continuous temperature monitoring, is paramount. google.com

Solvent Selection: The choice of solvent is critical for reaction kinetics, product solubility, and downstream processing. While laboratory syntheses may use solvents like DMF, industrial-scale processes might favor alternatives like toluene (B28343) or even water to reduce cost, environmental impact, and safety risks associated with high-boiling point aprotic solvents. researchgate.netgoogle.com The solvent must allow for efficient reaction and easy isolation of the product, which is often precipitated during the acidic work-up.

Work-up and Purification: The work-up typically involves acidifying the reaction mixture to protonate the thiolate and precipitate the this compound product. google.com On a large scale, this necessitates handling significant quantities of acidic aqueous waste, which requires appropriate neutralization and disposal protocols. The purification of the crude product would likely be accomplished via recrystallization. google.com The selection of an appropriate recrystallization solvent (e.g., ethyl acetate) is crucial for achieving high purity and maximizing yield, and minimizing product loss in the mother liquor. google.com

Safety Considerations: Both sodium azide and isothiocyanates are hazardous materials. Sodium azide is highly toxic and can form explosive heavy metal azides. o-Tolyl isothiocyanate is a lachrymator and irritant. A large-scale process would require stringent safety protocols, including closed-system handling of reagents and specialized waste treatment procedures.

The table below outlines the critical parameters for scaling up the production of this compound.

| Parameter | Laboratory Scale Consideration | Large-Scale Challenge & Mitigation Strategy | References |

| Reaction Control | Simple heating with a mantle or oil bath. | Potential for exothermic runaway. Mitigation: Controlled reagent addition, jacketed reactors for efficient heat exchange, real-time monitoring. | google.com |

| Solvent | Often DMF or other polar aprotic solvents. | Cost, safety (high boiling point, toxicity), and environmental concerns. Mitigation: Evaluate greener/safer solvents like toluene or water; optimize for recovery and recycling. | researchgate.netgoogle.com |

| Product Isolation | Precipitation via acidification, collection by vacuum filtration. | Handling large volumes of product slurry and acidic filtrate. Mitigation: Use of larger filtration equipment (e.g., Nutsche filter-dryer), implementation of pH control and waste neutralization systems. | google.com |

| Purification | Recrystallization from a suitable solvent like ethyl acetate. | Maximizing yield and purity on a large scale. Mitigation: Optimization of solvent volume, cooling profiles, and seeding to control crystal size and purity; analysis of mother liquor for recovery. | google.com |

| Safety | Handled in a fume hood with personal protective equipment. | Increased risk due to larger quantities of hazardous reagents (sodium azide, isothiocyanate). Mitigation: Closed-system transfers, dedicated containment facilities, specialized emergency response plans. | researchgate.netresearchgate.net |

Chemical Reactivity and Mechanistic Pathways of 1 O Tolyl 1h Tetrazole 5 Thiol

Nucleophilic and Electrophilic Reactivity at the Tetrazole Ring

The tetrazole ring in 1-o-tolyl-1H-tetrazole-5-thiol is an electron-rich heterocyclic system, yet it can also exhibit susceptibility to both electrophilic and nucleophilic attacks under specific conditions. The presence of the o-tolyl group influences the electron density distribution within the tetrazole ring, thereby modulating its reactivity.

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic tolyl ring attached to the tetrazole nucleus can undergo electrophilic substitution reactions. The directing effects of the methyl group (ortho, para-directing) and the tetrazole ring itself will influence the position of substitution on the tolyl ring. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, though the specific conditions required for these transformations on this compound are not extensively detailed in the available literature.

Nucleophilic Additions and Ring Transformations

The tetrazole ring can be susceptible to nucleophilic attack, which may lead to ring-opening or transformation reactions. acs.org For instance, in the presence of a strong nucleophile and under forcing conditions, the tetrazole ring could potentially undergo cleavage.

A notable reaction involving the tetrazole moiety is the chemoselective hydroamination of styrenes. In this reaction, the nitrogen atom of the tetrazole ring acts as a nucleophile, adding to the activated styrene (B11656). acs.orgnih.gov This process is catalyzed by iodine and shows high selectivity for the formation of a C-N bond over a C-S bond, even though the thiol group is also a potential nucleophile. nih.gov A plausible mechanism suggests that iodine activates the styrene to form a carbocation, which is then attacked by the nitrogen atom of the tetrazole ring. acs.org

Reactions Involving the Thiol Moiety

The thiol group is a highly reactive functional group, readily participating in oxidation, alkylation, and acylation reactions, and it can also act as a ligand in coordination chemistry.

Oxidation Reactions and Disulfide Formation

The thiol group of this compound is readily oxidized to form the corresponding disulfide, 1,2-bis(1-o-tolyl-1H-tetrazol-5-yl) disulfide. This oxidation can be achieved using various oxidizing agents, including iodine. nih.gov The formation of this disulfide is a common side reaction or a deliberate synthetic step in various chemical processes. nih.govscirp.org For example, in the presence of iodine, 1H-tetrazole-5-thiols are prone to oxidation to their corresponding disulfides. nih.gov The dimerization of 1-phenyl-1H-tetrazole-5-thiol to its disulfide has been studied over metalloporphyrin catalysts. scirp.org

| Reactant | Reagent/Catalyst | Product | Reference |

| This compound | Iodine | 1,2-bis(1-o-tolyl-1H-tetrazol-5-yl) disulfide | nih.gov |

| 1-Phenyl-1H-tetrazole-5-thiol | Metalloporphyrin | 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfide | scirp.org |

Synthesis of Thioether and Thioester Derivatives

The thiol group is a potent nucleophile and readily undergoes S-alkylation and S-acylation to form thioethers and thioesters, respectively.

Thioether Synthesis:

Thioethers can be synthesized from this compound through several methods. A common approach involves the reaction with alkyl halides under basic conditions. rsc.org More contemporary, metal-free methods have also been developed. For instance, a one-pot reaction of aldehydes and 1H-tetrazole-5-thiols, mediated by N-tosylhydrazones, yields alkyl 1H-tetrazol-5-yl thioethers in high yields. rsc.org Another approach is the dehydrative thioetherification of alcohols with thiols, which can be catalyzed by various transition metals or solid acids. beilstein-journals.orgchemrevlett.com Metal-free S-arylation of heterocyclic thiols, including tetrazole-5-thiols, can be achieved using unsymmetrical iodonium (B1229267) salts. tezu.ernet.in

| Reactants | Reagents/Catalyst | Product Type | Reference |

| This compound, Alkyl Halide | Base | Thioether | rsc.org |

| This compound, Aldehyde | N-Tosylhydrazone | Thioether | rsc.org |

| This compound, Alcohol | Acid Catalyst | Thioether | beilstein-journals.orgchemrevlett.com |

| This compound, Unsymmetrical Iodonium Salt | Metal-free | Di(hetero)aryl thioether | tezu.ernet.in |

Thioester Synthesis:

Thioesters can be prepared by the acylation of the thiol group. This can be achieved using various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.govorganic-chemistry.org The synthesis of peptide thioesters from free amino acids and thiols in water using CDI has been reported. nih.gov N-acylbenzotriazoles have also been demonstrated as effective S-acylating agents for thiols under mild conditions. organic-chemistry.org

| Reactants | Reagent/Catalyst | Product Type | Reference |

| This compound, Acyl Chloride | Base | Thioester | organic-chemistry.org |

| This compound, Carboxylic Acid | 1,1'-Carbonyldiimidazole (CDI) | Thioester | nih.gov |

| This compound, N-Acylbenzotriazole | - | Thioester | organic-chemistry.org |

Metal Coordination Chemistry and Ligand Properties of the Thiol

The thiol group, often in its deprotonated thiolate form, is an excellent ligand for a variety of metal ions. The sulfur atom can coordinate to metals, and in conjunction with the nitrogen atoms of the tetrazole ring, this compound can act as a versatile ligand. researchgate.net

The coordination can occur in several modes:

Monodentate: Coordination through the sulfur atom of the thiolate group. researchgate.netresearchgate.net

Bidentate: Chelation involving the sulfur atom and a nitrogen atom from the tetrazole ring. researchgate.netresearchgate.net

Bridging: The thiolate can bridge two metal centers. researchgate.net

Complexes with various metals, including palladium(II) and mercury(II), have been synthesized and characterized. researchgate.netresearchgate.netresearchgate.net These complexes can exhibit different geometries, such as square planar or tetrahedral, depending on the metal ion and other ligands present. researchgate.netajol.info The coordination of the tetrazole-thiolate ligand to metals can result in diverse and complex architectures.

| Metal Ion | Ligand(s) | Coordination Mode | Resulting Complex | Reference |

| Pd(II) | 1-Phenyl-1H-tetrazole-5-thiol, Diphosphine | Monodentate (S) | [Pd(ptt)₂(diphosphine)] | researchgate.net |

| Hg(II) | 1-Phenyl-1H-tetrazole-5-thiol, Phosphine | Monodentate (S) | [Hg(ptt)₂(phosphine)₂] | researchgate.net |

| Co(II) | 1-Phenyl-1H-tetrazole-5-thiol, 2,2'-bipyridine (B1663995) | Bridging (μ₂-κN, κS) | [Co₂(OH)₂(2,2'-bipy)₂(Hptt)₂]²⁺ | researchgate.net |

| Cd(II) | 1-Phenyl-1H-tetrazole-5-thiol, 2,2'-bipyridine | Bridging (μ₂-κS, κS) | [Cd₂I₂(2,2'-bipy)₂(ptt)₂] | researchgate.net |

Cycloaddition Reactions and Heterocycle Annulation with this compound

The participation of this compound in cycloaddition and heterocycle annulation reactions is not extensively documented in scientific literature. The primary synthetic focus for this class of compounds is often their own formation via [3+2] cycloaddition of an azide (B81097) with an isothiocyanate. ias.ac.inorganic-chemistry.orguokerbala.edu.iq

However, the reactivity of analogous compounds provides insight into potential transformations. For instance, the closely related 1-phenyl-1H-tetrazole-5-thiol undergoes a formal hydroamination reaction with styrene derivatives, catalyzed by gallium(III) triflate. researchgate.net In this process, the N4 atom of the tetrazole ring acts as a nucleophile, adding to the activated styrene in a Markovnikov-selective manner. While not a classical cycloaddition, this reaction demonstrates the ability of the tetrazole ring to participate in the formation of new carbon-nitrogen bonds with unsaturated systems. A proposed mechanism involves the Lewis acid activation of styrene, followed by nucleophilic attack from the tetrazole nitrogen. acs.org

Detailed studies specifically employing this compound in [3+2] or other cycloaddition reactions, or in annulation strategies to build fused heterocyclic systems, remain a field for future investigation. The steric hindrance from the ortho-methyl group on the phenyl ring might influence the regioselectivity and reaction rates of such transformations compared to its phenyl or p-tolyl counterparts.

Photochemical and Thermochemical Transformations of this compound

The stability of the tetrazole ring is finite, and it can undergo transformations when subjected to energy in the form of heat or light.

Thermochemical Transformations Early studies into 1-aryl-tetrazole-5-thiols revealed their thermal instability. These compounds, including the 1-o-tolyl derivative, are reported to be thermally unstable at their melting points. researchgate.netcdnsciencepub.com The decomposition is described as a vigorous, and sometimes violent, degradation that results in the extrusion of one molar equivalent of pure nitrogen gas. researchgate.netcdnsciencepub.com This transformation indicates the cleavage of the tetrazole ring, a characteristic reaction of such high-nitrogen heterocyclic systems. The other products of this thermal degradation include sulfur and various, often unidentified, organic products. researchgate.net This inherent instability upon heating is a critical consideration in the handling and reaction of this compound.

Photochemical Transformations While specific studies on the photolysis of this compound are not detailed in the available literature, the photochemistry of the tetrazole ring system is generally characterized by ring cleavage and the extrusion of molecular nitrogen (N₂). researchgate.net The specific products formed depend heavily on the substitution pattern on the ring. For 1,5-disubstituted tetrazoles, photolysis can lead to the formation of imidoylnitrene species, which can then rearrange into more stable carbodiimides or cyanamides. The irradiation wavelength can also influence the reaction pathway and the nature of the final photoproducts. Given this general reactivity, it is expected that the photochemical transformation of this compound would also proceed via N₂ extrusion, though the precise structure of the resulting intermediates and final products would require specific experimental investigation.

Reaction Kinetic and Thermodynamic Investigations of this compound Transformations

Quantitative data on the reaction kinetics and thermodynamics of this compound are scarce. However, data from its close structural analog, 1-phenyl-1H-tetrazole-5-thiol, provide a valuable benchmark for estimating its chemical properties.

Thermodynamic Data The acidity of the thiol proton is a key thermodynamic parameter. For 1-phenyl-1H-tetrazole-5-thiol, the pKa has been reported to be 3.65. lookchem.com This relatively high acidity is attributed to the stabilization of the resulting thiolate anion by the electron-withdrawing tetrazole ring. The 1-o-tolyl derivative is expected to have a slightly different pKa due to the electronic and steric influence of the ortho-methyl group, but its experimentally determined value is not readily available. Thermodynamic data for the parent 1H-tetrazole is available from the National Institute of Standards and Technology (NIST), but this data does not extend to complex substituted derivatives. nist.gov

Kinetic Data Kinetic investigations have been performed on reactions involving 1-phenyl-1H-tetrazole-5-thiol. One study investigated the kinetics of its dimerization to 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane (B1208498), catalyzed by metalloporphyrins in an alkaline methanol (B129727) solution. scirp.org Another examined the reaction kinetics of its sodium salt with Diels-Alder adducts of 1,4-benzoquinone. sigmaaldrich.com These studies highlight that the reaction rates are influenced by factors such as solvent polarity, catalyst structure, and the nature of the reactants. scirp.org While these findings are for the phenyl analog, they establish a framework for the types of kinetic studies that could elucidate the reactivity of the 1-o-tolyl derivative. No specific kinetic parameters for reactions involving this compound have been reported.

Computational and Theoretical Investigations of 1 O Tolyl 1h Tetrazole 5 Thiol

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1-o-tolyl-1H-tetrazole-5-thiol at the atomic and electronic levels. These methods provide a quantitative understanding of the molecule's stability and electronic characteristics.

Density Functional Theory (DFT) Calculations for Ground State Analysis

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of tetrazole derivatives due to its balance of computational cost and accuracy. DFT calculations are widely used to determine the optimized geometries, energies, and various molecular properties of the ground state of molecules like this compound.

In computational studies of related phenyltetrazole derivatives, the B3LYP hybrid functional is commonly employed with various basis sets (e.g., 6-31G*, 6-311++G**) to predict molecular geometries and electronic properties. iosrjournals.orgbioline.org.br For this compound, DFT calculations would reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement. The presence of the ortho-tolyl group introduces steric interactions that can influence the orientation of the phenyl ring relative to the tetrazole ring. This dihedral angle is a key parameter determined through DFT optimization.

Furthermore, DFT is instrumental in calculating the total electronic energy, which is a measure of the molecule's stability. By comparing the energies of different isomers or conformers, the most stable form can be identified. For instance, in studies of substituted tetrazoles, DFT calculations have been used to determine the relative stabilities of different tautomers. iosrjournals.org

Table 1: Representative Calculated Ground State Properties for a Phenyltetrazole Derivative using DFT

| Property | Calculated Value |

| Total Energy (Hartrees) | -655.6477 |

| Dipole Moment (Debye) | 3.5 |

| C-S Bond Length (Å) | 1.67 |

| N-N Bond Lengths (Å) | 1.30 - 1.38 |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even higher accuracy in electronic structure determination, ab initio methods are employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, which is crucial for accurate energy calculations. sioc-journal.cn

Ab initio calculations on tetrazole and its derivatives have been performed to obtain precise relative energies of tautomers and to understand the electronic landscape in detail. typeset.io For this compound, high-level ab initio calculations would refine the understanding of its electronic structure, providing benchmark values for energies and properties. These calculations are particularly valuable for assessing the accuracy of DFT methods for this class of compounds. The computational cost of ab initio methods is significantly higher than DFT, often limiting their application to smaller molecular systems or for single-point energy calculations on DFT-optimized geometries.

Conformational Analysis and Tautomerism of this compound

This compound can exist in different tautomeric forms, primarily the thiol and thione forms. The position of the proton can significantly alter the molecule's properties. Computational analysis is essential to understand the energetics and equilibrium between these tautomers.

Energy Profiles and Interconversion Barriers of Tautomeric Forms

The thiol-thione tautomerism is a key feature of 1-substituted-1H-tetrazole-5-thiols. The two primary tautomers are the thiol form (containing a C=N bond in the ring and an exocyclic S-H group) and the thione form (with a C=S bond and an N-H in the ring). Computational studies on a variety of N-substituted mercaptotetrazoles have generally indicated that the thione form is more stable. iosrjournals.org

Theoretical calculations canmap out the potential energy surface for the interconversion between the thiol and thione tautomers. This involves calculating the energies of the stable tautomers and the transition state that connects them. The energy difference between the tautomers determines their relative populations at equilibrium, while the energy of the transition state relative to the tautomers gives the activation energy barrier for their interconversion. For related tetrazole-5-thiones, the thione tautomer has been found to be significantly more stable than the corresponding thiol form. semanticscholar.org

Table 2: Illustrative Calculated Relative Energies for Thiol-Thione Tautomers of a Substituted Tetrazole-5-thiol

| Tautomer | Relative Energy (kcal/mol) |

| Thione Form | 0.00 |

| Thiol Form | +15.5 |

Note: This data is representative for a related tetrazole-5-thiol and illustrates the typical energy difference found between the thione and thiol tautomers. The exact values for this compound would require specific calculations.

Solvent Effects on Tautomeric Equilibria

The surrounding environment, particularly the solvent, can have a significant impact on the tautomeric equilibrium. mdpi.com The stability of each tautomer can be differentially affected by the polarity of the solvent. Generally, more polar solvents tend to stabilize the more polar tautomer. jrimt.jp In the case of tetrazole derivatives, the thione form is often more polar than the thiol form and is therefore favored in polar solvents. researchgate.net

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the electronic structure and relative energies of the tautomers. mdpi.com These calculations can predict how the tautomeric equilibrium shifts when moving from the gas phase to a solvent environment. For heterocyclic compounds, it has been shown that the inclusion of solvent effects in calculations is crucial for obtaining results that are in agreement with experimental observations in solution. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and spatial distribution of these orbitals provide insights into the molecule's electrophilic and nucleophilic character.

The HOMO is associated with the ability to donate electrons, so regions of the molecule with a high HOMO density are susceptible to electrophilic attack. Conversely, the LUMO is associated with the ability to accept electrons, and regions with a high LUMO density are prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. scispace.com

For this compound, FMO analysis would reveal the most likely sites for reaction. In related phenyltetrazole derivatives, the HOMO is often localized on the tetrazole ring and the sulfur atom, while the LUMO is distributed over the aromatic system. bioline.org.br This suggests that the tetrazole-thione moiety is the primary site for electrophilic interactions.

Table 3: Representative Frontier Molecular Orbital Energies for a Phenyltetrazole Derivative

| Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on calculations for a related phenyltetrazole derivative. The specific energies for this compound would be influenced by the electronic effects of the ortho-methyl group.

Computational Elucidation of Reaction Mechanisms Involving this compound

Transition State Characterization and Activation Energies

A central aspect of elucidating any chemical reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Computational methods are uniquely suited for identifying and analyzing these fleeting structures. For a molecule like this compound, a primary reaction to consider is the tautomeric equilibrium between its thiol form and the corresponding thione form, 1-o-tolyl-1,4-dihydro-5H-tetrazole-5-thione.

Theoretical studies on the parent tetrazole-5-thione system have utilized methods such as MP2 (Møller-Plesset perturbation theory of the second order) and DFT to calculate the transition states for proton transfer. epa.gov These calculations involve locating a first-order saddle point on the potential energy surface, which is confirmed by the presence of a single imaginary frequency in the vibrational analysis. The value of this imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the transfer of the proton between the sulfur and a nitrogen atom.

The activation energy (Ea) is the energy difference between the reactants and the transition state. It represents the kinetic barrier to the reaction. For the tautomerization of tetrazole thione isomers, activation energies have been calculated to be in the range of 40-50 kcal/mol, indicating a significant energy barrier for the uncatalyzed proton transfer in the gas phase. epa.gov The presence of the o-tolyl group on the N1 position in this compound would be expected to modulate this barrier through electronic and steric effects, a hypothesis that can be precisely quantified through dedicated computational analysis.

Table 1: Representative Data from a Transition State Calculation for Tautomerism This table presents exemplary data based on calculations performed on analogous tetrazole-thione systems to illustrate the typical outputs of such an investigation.

| Parameter | Description | Illustrative Value |

| Method/Basis Set | Level of theory used for the calculation. | B3LYP/6-311++G(d,p) |

| Activation Energy (Ea) | The energy barrier for the thiol-to-thione conversion. | 45.5 kcal/mol |

| Imaginary Frequency | The single negative frequency of the transition state structure. | -1650 cm⁻¹ |

| Key TS Bond Distances | Distances of the bonds being formed and broken in the TS. | N-H: 1.35 Å; S-H: 1.48 Å |

Reaction Pathway Mapping and Selectivity Rationalization

Beyond identifying a single transition state, computational chemistry can map the entire reaction pathway, or potential energy surface (PES), connecting reactants, intermediates, transition states, and products. This mapping is crucial for understanding reaction selectivity, especially when multiple outcomes are possible.

For this compound, several reactions beyond tautomerism are of interest:

N-vs. S-Alkylation/Arylation: Reactions with electrophiles could potentially occur at the sulfur atom or one of the ring nitrogen atoms. The relative energies of the transition states for these competing pathways determine the selectivity. Studies on similar systems show that the reaction can be highly selective. For instance, the iodine-catalyzed hydroamination of styrenes with 1-methyl-1H-tetrazole-5-thiol proceeds with high chemoselectivity, favoring N-alkylation over S-alkylation. acs.org Computational analysis can rationalize this by comparing the activation barriers for the N-attack versus the S-attack pathways.

Oxidative Dimerization: The thiol group can be oxidized to form a disulfide-linked dimer. The mechanism for this catalytic dimerization has been proposed based on in-situ spectroscopic and electrochemical methods, involving radical intermediates. scirp.org DFT calculations can model these radical species and the transition states for their formation and coupling, providing a detailed atomistic picture of the reaction pathway.

The o-tolyl substituent plays a critical role in these processes. Its steric bulk can hinder access to the adjacent N2 nitrogen, potentially favoring reactions at the more distant N4 or the exocyclic sulfur. Electronically, the methyl group is weakly electron-donating, which can influence the nucleophilicity of the various sites on the heterocyclic ring. Computational models can precisely dissect these steric and electronic contributions to rationalize and predict the observed selectivity.

Molecular Docking and Simulation Studies for Molecular Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the non-covalent interactions between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or nucleic acid. These methods are fundamental in drug discovery and materials science. nih.gov

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. The process involves:

Generating 3D conformations of the ligand.

Placing these conformations into the active site of the receptor.

Evaluating the interaction energy for each pose using a scoring function.

The result is typically a binding energy score (e.g., in kcal/mol) and a detailed view of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. While specific docking studies for this compound are not prominent in the literature, numerous studies on analogous tetrazole derivatives have demonstrated their potential to bind to various biological targets. For example, docking studies on other 5-substituted 1H-tetrazole derivatives have been performed against receptors like the casein kinase 2 alpha 1 (CSNK2A1), revealing binding energies in the range of -6 to -7 kcal/mol. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. Starting from a docked pose, an MD simulation calculates the atomic motions by solving Newton's equations of motion, allowing for the assessment of the stability of the binding pose and the flexibility of the complex. This can reveal conformational changes upon binding and provide a more accurate estimation of binding free energy.

For this compound, these simulations would be invaluable for understanding its potential as a biologically active agent or as a corrosion inhibitor, where interactions with a metal surface are paramount. The simulation would track the stability of hydrogen bonds, the nature of hydrophobic contacts from the tolyl group, and the role of the tetrazole ring in pi-stacking interactions.

Table 2: Illustrative Output from a Molecular Docking Simulation This table shows a hypothetical, yet representative, summary of a docking study of this compound into an enzyme active site.

| Parameter | Description | Example Finding |

| Target Protein | The receptor used in the simulation. | Human Carbonic Anhydrase II |

| Binding Energy | The calculated binding affinity from the scoring function. | -7.2 kcal/mol |

| Hydrogen Bonds | Key hydrogen bond interactions between ligand and receptor. | Thiol (H-donor) to His94 (acceptor); Tetrazole N4 (acceptor) to Thr199 (H-donor) |

| Hydrophobic Interactions | Interactions involving non-polar groups. | Tolyl group with Val121, Val143, Leu198 |

| Pi-Stacking | Stacking interaction between aromatic rings. | Tetrazole ring with His64 |

Applications of 1 O Tolyl 1h Tetrazole 5 Thiol in Advanced Chemical Systems and Materials Science

Utilization as a Ligand in Coordination Chemistry and Metal Complexes

The nitrogen-rich tetrazole ring and the sulfur atom of the thiol group make 1-o-tolyl-1H-tetrazole-5-thiol an excellent candidate for use as a ligand in coordination chemistry. nih.gov Tetrazole-based ligands are of great interest due to their diverse coordination modes, which can lead to the formation of novel materials with interesting magnetic, luminescent, or porous properties. lookchem.comrsc.org The thiol group adds another coordination site, enabling the ligand to act as a bridge between metal centers, further increasing the potential for structural diversity.

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.gov The design of MOFs with specific properties is highly dependent on the choice of the metal and the organic linker. mdpi.comrsc.org this compound is a promising candidate for a MOF linker due to its ability to coordinate with metal centers through both the nitrogen atoms of the tetrazole ring and the sulfur atom of the deprotonated thiol group.

Thiol and thioether-based MOFs represent a specific class of these materials where sulfur functionalities are present in the organic linkers. rsc.org These sulfur sites can offer unique interactions and potential for post-synthetic modification. rsc.org Similarly, tetrazole-based ligands provide multiple nitrogen coordination sites, affording a wide range of synthetic possibilities for creating porous metal-tetrazolate architectures. rsc.org The combination of both a tetrazole ring and a thiol group in one molecule allows for the creation of heterofunctional MOFs. The synthesis of such MOFs would typically be achieved through solvothermal or hydrothermal methods, where the ligand and a metal salt are heated in a solvent, leading to the self-assembly of the crystalline framework. mdpi.comresearchgate.net The tunable nature of MOFs means that by varying the metal ion and synthesis conditions, frameworks with different pore sizes, surface areas, and functionalities could be achieved for applications in gas storage and separation. nih.gov

Coordination polymers are extended structures formed by the linking of metal ions by organic ligands. Research on the analogous compound, 1-phenyl-1H-tetrazole-5-thiol (Hptt), has demonstrated the successful synthesis of several novel coordination complexes and polymers. lookchem.com These structures highlight the versatility of this ligand scaffold.

For instance, reacting Hptt with various metal salts like cobalt(II) and cadmium(II) in the presence of co-ligands such as 2,2'-bipyridine (B1663995) has yielded both discrete dinuclear complexes and one-dimensional (1D) coordination polymers. lookchem.com In some structures, the deprotonated ptt⁻ anion acts as a bridging ligand, connecting two metal centers through its sulfur atom. In the absence of chelating co-ligands, the ligand can form 1D looped chain structures where metal ions are bridged by two ptt⁻ ligands, creating 8-membered rings. lookchem.com It is anticipated that this compound would exhibit similar coordination behavior, forming analogous polymeric and supramolecular structures, with the ortho-methyl group potentially influencing the packing and intermolecular interactions within the crystal lattice.

Below is a table summarizing findings for complexes synthesized using the analogous 1-phenyl-1H-tetrazole-5-thiol (Hptt) ligand.

| Complex | Metal Ion | Key Structural Feature | Magnetic or Fluorescent Properties |

|---|---|---|---|

| {[Co2(OH)2(2,2'-bipy)2(Hptt)2]·(ptt)2·(H2O)2} | Co(II) | Dinuclear complex with µ2-OH¯ and µ2-κN, κS Hptt bridges | Strong antiferromagnetic interactions |

| [Cd2I2(2,2'-bipy)2(ptt)2] | Cd(II) | Dinuclear complex with ptt¯ anions in µ2-κS, κS bridging mode | Blue light emission in the solid state |

| [Co(ptt)2]n | Co(II) | 1D looped chain structure with 8-membered [Co2S2C2N2] rings | Strong antiferromagnetic interactions |

| [Cd(ptt)2]n | Cd(II) | 1D looped chain structure, isostructural with the Co(II) complex | Blue light emission in the solid state |

Data sourced from a study on 1-phenyl-1H-tetrazole-5-thiol complexes. lookchem.com

Role as a Building Block in Heterocyclic Compound Synthesis

Tetrazole-containing molecules are valuable building blocks in synthetic organic chemistry due to their unique electronic properties and their role as bioisosteres for carboxylic acids in medicinal chemistry. nih.govmdpi.com The this compound scaffold provides reactive handles at both the tetrazole ring and the thiol group for further chemical transformations.

The thiol group of tetrazole-5-thiols can act as a nucleophile in various organic reactions. For example, 1-methyl-1H-tetrazole-5-thiol has been used in the nucleophilic ring-opening of a bicyclic vinyl aziridine (B145994) under mild, aqueous conditions to produce a novel thiol-incorporated aminocyclopentitol in excellent yield. mdpi.com This demonstrates the utility of the tetrazole-thiol moiety in accessing complex, functionally dense molecules.

Furthermore, tetrazole derivatives have been employed as precursors for other heterocyclic systems. In one innovative approach, (1H-Tetrazol-5-yl)-allenes were synthesized and subsequently used in [3+2] cycloaddition reactions with aziridines to selectively form tetrasubstituted pyrroles or 4-methylenepyrrolidines. researchgate.netnih.gov The 1-phenyl substituted analogue has also been explicitly used in the synthesis of oxacyclic building blocks through stereoselective radical cyclization reactions. fishersci.com These examples underscore the potential of this compound as a versatile starting material for constructing a variety of complex organic scaffolds.

While specific examples of incorporating this compound into macrocycles or cage compounds are not prominent in the literature, its structural features make it a suitable candidate for such syntheses. The divergent positioning of its coordination sites—the nitrogen atoms on one side and the sulfur atom on the other—could be exploited in template-assisted reactions. By using metal ions or clusters as templates, multiple ligand molecules could be organized in a pre-arranged fashion before being covalently linked to form large macrocyclic or three-dimensional cage structures. The synthesis of such complex architectures is a significant goal in supramolecular chemistry, and bifunctional linkers like this tetrazole-thiol are essential tools in this endeavor.

Application in Catalysis and Organocatalysis

The involvement of this compound in catalytic processes can be viewed from its potential role as a ligand for a catalytically active metal center or as a substrate in a catalytic transformation. Research on the closely related 1-phenyl-1H-tetrazole-5-thiol has provided specific insights into its behavior within a catalytic cycle.

In one study, the dimerization of 1-phenyl-1H-tetrazole-5-thiol to 1,2-bis(1-phenyl-1H-tetrazol-5-yl) disulfane (B1208498) was achieved using metalloporphyrin catalysts in an alkaline methanol (B129727) solution. scirp.orgscirp.org In this system, the tetrazole-thiol is the substrate that undergoes oxidative coupling. The proposed mechanism involves the formation of an axially ligated complex between the deprotonated thiol (RS⁻) and the metal center of the porphyrin (e.g., Mn(III)). scirp.org This intermediate then decomposes into the oxidized metal-porphyrin and a stable radical (·SR), which couples to form the disulfide product. scirp.orgscirp.org The catalyst is then regenerated by oxidation with air. This catalytic dimerization is relevant to processes such as the sweetening of fuel oil. scirp.org This demonstrates a clear role for this class of compounds within a catalytic system, driven by the reactivity of the thiol group.

Development of this compound-Based Catalysts

While research into catalysts based specifically on this compound is an emerging area, studies on analogous phenyl-substituted tetrazole thiols provide significant insights into their catalytic potential. For instance, metalloporphyrin catalysts have been successfully employed in the dimerization of 1-phenyl-1H-tetrazole-5-thiol. scirp.orgscirp.org In these systems, the tetrazole thiol derivative participates in an oxidative coupling reaction. scirp.org

The development of such catalytic systems often involves leveraging the coordinating properties of the nitrogen atoms in the tetrazole ring and the sulfur atom of the thiol group. These sites can bind to metal centers, forming stable and catalytically active complexes. Research has also explored the use of copper(II) complexes with chitosan-supported 1-phenyl-1H-tetrazole-5-thiol ionic liquids as efficient and recyclable catalysts for cycloaddition reactions. lookchem.com Furthermore, the synthesis of novel nano-catalysts, such as Cu(II)-coordinated Schiff base nano-catalysts with an imidazolium (B1220033) linker, has been investigated for the synthesis of various tetrazole derivatives, demonstrating the versatility of tetrazole-based compounds in catalysis. nih.gov

The catalytic activity of these systems can be influenced by various factors, including the choice of metal, the solvent, and the presence of substituents on the phenyl ring. For example, in the dimerization of 1-phenyl-1H-tetrazole-5-thiol using Mn-porphyrin catalysts, electron-donating groups on the porphyrin ligand were found to enhance the catalytic conversion. scirp.orgscirp.org

Below is a table summarizing the catalytic activities in the oxidative coupling of a related compound, 1-phenyl-1H-tetrazole-5-thiol, under various conditions, which can serve as a model for the potential development of this compound-based catalysts.

| Catalyst | Reaction Time (h) | Conversion (%) |

| Mn-porphyrin A | 2 | 95.3 |

| Mn-porphyrin B | 2 | 88.1 |

| Mn-porphyrin C | 2 | 75.4 |

| Mn-salt | 2 | 10.2 |

| Data adapted from studies on 1-phenyl-1H-tetrazole-5-thiol dimerization. scirp.org |

Investigation of Catalytic Cycles and Mechanisms of Action

Understanding the catalytic cycle is crucial for optimizing catalyst performance. For the dimerization of 1-phenyl-1H-tetrazole-5-thiol over metalloporphyrin catalysts, a plausible mechanism has been proposed based on in situ UV-Vis spectroscopic and cyclic voltammetric studies. scirp.orgscirp.org The proposed cycle involves the formation of an axially ligated complex between the tetrazole thiol and the metal center of the porphyrin. scirp.org

This intermediate then decomposes to form a stable radical, which subsequently couples to form the disulfide product. scirp.org The metal center of the catalyst is oxidized during this process and can be reduced back to its active state by an external oxidant, such as oxygen from the air, allowing for the catalytic cycle to continue. scirp.orgscirp.org The interconversion between the different oxidation states of the metal center can be monitored using spectroscopic techniques. scirp.org

The mechanism of action for other catalytic systems involving tetrazole thiols, such as the cycloaddition reactions catalyzed by copper complexes, is also an active area of investigation. It is believed that the tetrazole thiol ligand plays a key role in stabilizing the metal center and facilitating the coordination of the reactants. lookchem.com

Potential in Functional Materials: Coatings, Corrosion Inhibitors, and Self-Assembled Monolayers (SAMs)

The ability of this compound and its derivatives to interact with metal surfaces makes them promising candidates for a variety of functional materials. These include protective coatings, corrosion inhibitors, and self-assembled monolayers (SAMs).

The effectiveness of tetrazole derivatives as corrosion inhibitors has been demonstrated for various metals and alloys in acidic environments. electrochemsci.orgelectrochemsci.orgresearchgate.net For instance, 1-phenyl-1H-tetrazole-5-thiol has been shown to be an effective corrosion inhibitor for Q235 steel in a 1 M HCl solution, achieving an inhibition efficiency of up to 97.1% at a concentration of 5 mM. electrochemsci.orgelectrochemsci.org Similarly, 5-(4-chlorophenyl)-1H-tetrazole has been found to be a good inhibitor for mild steel in 1M HCl. bhu.ac.inresearchgate.net The protective action of these molecules is attributed to their ability to adsorb onto the metal surface, forming a barrier that prevents corrosive agents from reaching the metal. electrochemsci.orgelectrochemsci.org

The formation of SAMs is another area where thiol-containing organic molecules have shown great promise. nih.govnih.gov Thiol groups have a strong affinity for gold and other noble metal surfaces, allowing for the formation of highly ordered, dense monolayers. nih.govnih.gov While specific studies on SAMs of this compound are not widely available, the principles established for other thiol-based SAMs are applicable. These monolayers can be used to modify the surface properties of materials, such as their wettability, adhesion, and electronic characteristics. nih.gov

Surface Adsorption and Interface Chemistry

The performance of this compound as a corrosion inhibitor or in a SAM is critically dependent on its adsorption behavior at the solid-liquid or solid-gas interface. The adsorption of these molecules on metal surfaces is typically a spontaneous process. bhu.ac.in The nature of this adsorption can be either physical, involving electrostatic interactions, or chemical, involving the formation of coordinate bonds between the heteroatoms (N and S) in the molecule and the metal atoms. electrochemsci.org

The adsorption of tetrazole derivatives on steel surfaces has been found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. electrochemsci.orgelectrochemsci.orgbhu.ac.in The strength of the adsorption is influenced by the molecular structure of the inhibitor, the nature of the metal surface, and the environmental conditions. Organic corrosion inhibitors often contain heteroatoms like nitrogen, sulfur, and oxygen, which can form coordination bonds with the empty orbitals of the metal, leading to chemisorption. electrochemsci.org

Electrochemical Properties Relevant to Material Applications

Electrochemical techniques are invaluable for studying the performance of corrosion inhibitors and the properties of SAMs. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate the effectiveness of corrosion inhibitors. electrochemsci.orgelectrochemsci.org

PDP studies have shown that tetrazole-based inhibitors can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgbhu.ac.in The adsorption of the inhibitor on the metal surface increases the surface resistance and decreases the corrosion current density. electrochemsci.org

EIS measurements provide further insights into the protective properties of the adsorbed layer. For surfaces treated with tetrazole inhibitors, an increase in the charge transfer resistance is typically observed, indicating that the inhibitor film impedes the transfer of charge at the metal-solution interface, thus slowing down the corrosion rate. electrochemsci.orgelectrochemsci.org

The following table presents electrochemical data for a related compound, 1-phenyl-1H-tetrazole-5-thiol, as a corrosion inhibitor for Q235 steel, which exemplifies the electrochemical properties relevant to these applications.

| Inhibitor Concentration (mM) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Ω·cm²) | Inhibition Efficiency (%) |

| 0 | 1056 | 25.8 | - |

| 0.5 | 158 | 175.2 | 85.0 |

| 1.0 | 89 | 312.5 | 91.6 |

| 2.5 | 45 | 625.0 | 95.7 |

| 5.0 | 31 | 909.1 | 97.1 |

| Data adapted from electrochemical studies on Q235 steel in 1 M HCl. electrochemsci.orgelectrochemsci.org |

Biological and Medicinal Chemistry Research Involving 1 O Tolyl 1h Tetrazole 5 Thiol: Mechanistic Insights

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and pharmacokinetic profiles. For derivatives of 1-o-Tolyl-1H-tetrazole-5-thiol, these studies involve systematic modifications of the molecular structure to understand the chemical features essential for their therapeutic effects.

Impact of Structural Modifications on Biological Activity Profiles

The biological activity of tetrazole derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the tetrazole-thiol core. The ortho-tolyl group in this compound is a key structural feature, and its modification provides insights into the steric and electronic requirements for target interaction.

Research into related compounds has demonstrated that altering the substitution pattern on the phenyl ring can modulate activity. For instance, in a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles designed as microtubule destabilizers, the position and electronic nature of the substituent on the 1-aryl ring were critical for anticancer activity. nih.gov A derivative featuring a 1-(o-tolyl)tetrazole moiety was synthesized and evaluated, highlighting the importance of the aryl group in binding to the target protein, tubulin. nih.gov

Similarly, studies on quinoline derivatives bearing a tolyl group and a tetrazole moiety have been conducted as potential angiotensin II receptor antagonists. mdpi.com The spatial arrangement of the tolyl and tetrazole groups in relation to the quinoline scaffold is crucial for receptor affinity. The tetrazole group, in this context, often mimics the function of a carboxylic acid, a common feature in many angiotensin II receptor blockers. mdpi.com

The thiol group at the 5-position of the tetrazole ring is another critical site for modification. It can be alkylated to introduce various side chains, which can influence the compound's lipophilicity, solubility, and ability to form interactions with biological targets. For example, the synthesis of aminocyclopentitols from 1-methyl-1H-tetrazole-5-thiol involves the nucleophilic attack of the thiol, demonstrating its reactivity and potential as a linker to other molecular scaffolds. mdpi.com

| Compound Class | Structural Modification | Impact on Biological Activity | Biological Target |

|---|---|---|---|

| 1-Aryl-5-substituted-1H-tetrazoles | Substitution on the 1-aryl ring (e.g., o-tolyl) | Modulates potency and selectivity as anticancer agents. nih.gov | Tubulin |

| Tetrazolylquinolines | Presence of p-tolyl and tetrazole groups on the quinoline scaffold | Considered for potential angiotensin II receptor antagonism. mdpi.com | Angiotensin II Receptor |

| 1-Phenyl-1H-tetrazole-5-thiol derivatives | Alkylation of the 5-thiol group | Creates diverse derivatives with varying antibacterial profiles. researchgate.net | Bacterial enzymes/proteins |

| Thiol-incorporated aminocyclopentitols | Reaction of 1-methyl-1H-tetrazole-5-thiol with bicyclic aziridines | Creates novel structures with potential as glycosidase inhibitors. mdpi.com | Glycosidases |

Exploration of Isosteres and Bioisosteres in Lead Compound Development

Isosterism and bioisosterism are key strategies in drug design to improve the properties of a lead compound without drastically altering its interaction with the biological target. The tetrazole ring is a classic and widely used bioisostere for the carboxylic acid group. researchgate.netnih.gov This substitution is advantageous because the 1H-tetrazole moiety has a similar pKa and planar geometry to a carboxylic acid but offers several benefits. openaccessjournals.com

Key advantages of using a tetrazole as a carboxylic acid bioisostere include:

Metabolic Stability : The tetrazole ring is generally more resistant to metabolic degradation compared to a carboxylic acid, which can be susceptible to various metabolic transformations in the liver. researchgate.netresearchgate.net

Increased Lipophilicity : Anionic tetrazoles are typically more lipophilic than the corresponding carboxylates, which can improve membrane permeability and oral bioavailability. openaccessjournals.comacs.org

Enhanced Target Binding : The delocalized charge of the tetrazolate anion over a larger surface area may lead to more favorable interactions with protein targets. acs.org The specific geometry of the tetrazole can also enhance potency; for example, in the angiotensin II receptor antagonist losartan, the tetrazole projects its acidic proton further from the aryl ring than a carboxylic acid, leading to a tenfold increase in potency. nih.gov

This bioisosteric replacement has been successfully applied in numerous FDA-approved drugs for a wide range of conditions, including hypertension and asthma. researchgate.netopenaccessjournals.com The development of compounds like this compound and its derivatives often leverages the tetrazole ring's ability to act as a stable, effective mimic of a carboxylic acid, thereby improving its drug-like properties. nih.govnih.gov

Molecular Basis of Interaction with Biological Macromolecules

Understanding how this compound and its analogs interact with biological macromolecules like enzymes and receptors at a molecular level is crucial for elucidating their mechanism of action and for rational drug design.

Enzyme Inhibition Mechanisms and Kinetics

Tetrazole derivatives have been identified as inhibitors of various enzymes. The mechanism of inhibition can be either reversible or irreversible and often involves the tetrazole ring or its substituents forming key interactions within the enzyme's active site.

For example, certain 1,5-diaryl substituted tetrazoles are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. yu.edu.jo Molecular docking studies suggest these inhibitors bind within the active site of COX-2, with the tetrazole ring and other parts of the molecule forming hydrogen bonds and hydrophobic interactions with critical amino acid residues such as ARG120, TYR355, and SER530. yu.edu.joresearchgate.net

In another example, studies on urease inhibition by catechol derivatives revealed an irreversible inactivation mechanism involving a key thiol residue in the enzyme's active site flap. nih.gov While not a tetrazole, this study highlights the potential reactivity of thiol-containing inhibitors. The thiol group in this compound could potentially participate in similar covalent interactions or redox processes, leading to irreversible enzyme inhibition.

The kinetics of enzyme inhibition by tetrazole derivatives would depend on the specific enzyme and the inhibitor's structure. Inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both.

| Enzyme | Inhibitor Class | Potential Mechanism of Inhibition |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1,5-Diaryl tetrazoles | Competitive inhibition by binding to the active site, forming hydrogen bonds with key residues. yu.edu.joresearchgate.net |

| Tubulin | 1-Aryl-5-substituted-1H-tetrazoles | Inhibition of polymerization by binding to the colchicine-binding site. nih.gov |

| Urease | Thiol-reactive compounds | Potential for irreversible inactivation through covalent modification of active site cysteine residues. nih.gov |

| Lanosterol 14α-demethylase | Azole antifungals | Inhibition of enzyme activity, disrupting ergosterol biosynthesis in fungi. nih.gov |

Receptor Binding Studies and Ligand-Target Interactions

Molecular docking and receptor binding assays are used to predict and confirm the interaction between a ligand, such as a this compound derivative, and its target receptor. These studies provide detailed information about the binding orientation and the specific intermolecular forces involved.

Similarly, for COX-2 inhibitors, docking studies showed that the tetrazole ring and a methylsulfonyl phenyl group are key for binding. yu.edu.joresearchgate.net The tetrazole ring interacts with residues like TYR355, while other parts of the molecule engage in hydrophobic interactions, anchoring the ligand within the catalytic site. yu.edu.jo These detailed interaction maps are essential for designing more potent and selective inhibitors.

| Biological Target | Ligand Class | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Tubulin (Colchicine site) | 1-Aryl-tetrazole derivatives | Asnβ258, Lysβ352, Alaβ317 | Hydrogen bonding, Hydrophobic interactions nih.gov |

| Cyclooxygenase-2 (COX-2) | 1,5-Diaryl tetrazoles | ARG120, TYR355, HIS90, GLN192 | Hydrogen bonding, Van der Waals interactions yu.edu.joresearchgate.net |

| Angiotensin II Receptor | Tetrazole-containing antagonists | Lys199 | Ionic interaction/Hydrogen bonding nih.gov |

Anti-microbial, Anti-fungal, or Anti-viral Mechanism of Action

Tetrazole and related azole-thiol derivatives have demonstrated a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. researchgate.netresearchgate.net

Anti-fungal Mechanism: Many azole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Disruption of ergosterol synthesis leads to membrane instability and ultimately fungal cell death. Hybrid molecules containing a tetrazole moiety have been developed to enhance this activity and potentially overcome drug resistance. nih.gov Studies on 2,5-disubstituted tetrazole derivatives have shown significant growth inhibition against various fungi, including Candida albicans. nih.gov The mechanism for some of these compounds was confirmed to involve disruption of the fungal cell wall. nih.gov

Anti-bacterial Mechanism: The antibacterial activity of tetrazole-thiol derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. researchgate.net The specific mechanism is not always fully elucidated but is presumed to involve the inhibition of essential bacterial enzymes or disruption of cellular processes. The structure-activity relationship studies of 1,2,4-triazole-3-thiol derivatives, which are structurally similar to tetrazole-thiols, indicate that the presence of specific electron-withdrawing or electron-donating groups on the aromatic ring can significantly influence the antibacterial potency. connectjournals.com

Anti-viral Mechanism: Tetrazole-containing compounds have also been investigated for antiviral activity. nih.gov For instance, certain tetrazolylpyrimidines showed moderate in vitro activity against the H1N1 subtype of influenza A virus. nih.gov The mechanism of action for some antiviral tetrazoles is thought to involve targeting viral proteins. Molecular docking studies on thiopyrano[2,3-b]quinolines containing a tetrazole moiety identified the influenza M2 channel and polymerase basic protein 2 as potential targets. mdpi.com Other studies have shown that triazole derivatives of natural alkaloids can reduce the infectivity of influenza viruses by interacting with hemagglutinin and neuraminidase proteins on the virion surface. mdpi.com

| Activity | Pathogen Example | Compound Class | Proposed Mechanism of Action |

|---|---|---|---|

| Anti-fungal | Candida albicans, Aspergillus niger | 2,5-Disubstituted tetrazoles | Inhibition of lanosterol 14α-demethylase; disruption of cell wall integrity. nih.govnih.gov |

| Anti-bacterial | E. coli, Staphylococcus aureus | 1-Phenyl-1H-tetrazole-5-thiol derivatives | Inhibition of essential bacterial enzymes or cellular processes. researchgate.net |

| Anti-viral | Influenza A virus (H1N1) | Tetrazolylpyrimidines, Tetrazole-quinolines | Inhibition of viral proteins such as M2 channel, polymerase, hemagglutinin, or neuraminidase. nih.govmdpi.commdpi.com |

Prodrug Design Strategies Utilizing this compound for Targeted Delivery

The therapeutic potential of a bioactive compound is not solely dependent on its intrinsic activity but also on its ability to reach the desired site of action in an effective concentration. Prodrug design is a well-established strategy to overcome pharmacokinetic limitations of parent drugs, such as poor membrane permeability, rapid metabolism, or lack of target specificity. For this compound, several prodrug strategies can be conceptualized to enhance its delivery to specific tissues or cells, thereby improving its therapeutic index and minimizing off-target effects.

One common approach involves masking the acidic tetrazole moiety to improve oral bioavailability. The acidic nature of the tetrazole can lead to poor absorption. nih.gov A potential strategy, demonstrated with other tetrazole-containing compounds, is the formation of more lipophilic analogs, such as N-alkyl derivatives. nih.gov For instance, an N-methyl analog of a tetrazole-containing HIV-1 attachment inhibitor was shown to act as a prodrug, significantly increasing the plasma concentration of the parent compound after oral administration in rats. nih.gov This suggests that an N-methylated version of this compound could potentially enhance its absorption and subsequent systemic exposure.

Another strategy revolves around improving the water solubility of the compound for parenteral administration or to overcome solubility-limited absorption. This can be achieved by attaching a polar promoiety, such as a phosphate group, to the thiol functional group. The resulting phosphate ester prodrug would exhibit increased aqueous solubility and could be enzymatically cleaved in vivo by phosphatases to release the active thiol compound.

Furthermore, targeted delivery to specific tissues or cell types can be achieved by conjugating this compound to a targeting moiety. This could be a ligand that binds to a receptor overexpressed on the surface of target cells, such as cancer cells. For example, conjugation to a peptide that recognizes a specific tumor-associated receptor could facilitate the accumulation of the compound in the tumor tissue, leading to a localized therapeutic effect.

The following table outlines potential prodrug strategies for this compound:

| Strategy | Promoiety | Potential Advantage | Activation Mechanism |

| Increased Lipophilicity | Methyl group on tetrazole nitrogen | Enhanced oral absorption | In vivo demethylation |

| Increased Aqueous Solubility | Phosphate group on thiol | Improved solubility for parenteral formulation | Cleavage by alkaline phosphatases |

| Tumor Targeting | Tumor-homing peptide on thiol or tetrazole | Increased concentration at the tumor site | Enzymatic cleavage in the tumor microenvironment |

These strategies, while based on established prodrug principles, would require experimental validation to assess their efficacy and pharmacokinetic profiles in the context of this compound.

In Vitro Studies on Cellular Pathways and Molecular Targets

The biological activity of a compound is intimately linked to its interactions with cellular pathways and specific molecular targets. In vitro studies are crucial for elucidating these mechanisms and identifying the therapeutic potential of new chemical entities. Research on derivatives of this compound has provided insights into its potential as an anticancer agent by targeting the microtubule network.

A study focused on the design and synthesis of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles, which utilized an ethyl 1-(o-tolyl)-1H-tetrazole-5-carboxylate intermediate, identified these compounds as potent microtubule destabilizers. nih.gov Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Their disruption can lead to cell cycle arrest and apoptosis, making them a key target for anticancer drugs.

The antiproliferative activity of these o-tolyl-tetrazole derivatives was evaluated against several human cancer cell lines. The results demonstrated that these compounds exhibit significant cytotoxic effects. nih.gov Molecular docking studies further supported these findings by showing that the tetrazole derivatives could bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization into microtubules. nih.gov The tetrazole moiety was found to form hydrogen bonds with key amino acid residues in the binding site, such as Asnβ258 and Lysβ352, highlighting its importance for the observed activity. nih.gov

The following table summarizes the in vitro antiproliferative activity of a representative compound from this series, showcasing the potency of o-tolyl-tetrazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (μM) | Molecular Target |

| 6-31 (a 1-o-tolyl-tetrazole derivative) | SGC-7901 (Gastric Adenocarcinoma) | 0.12 | Tubulin |

| A549 (Lung Adenocarcinoma) | 0.15 | Tubulin | |

| HeLa (Cervical Carcinoma) | 0.18 | Tubulin |

These findings underscore the potential of this compound and its derivatives as a scaffold for the development of novel anticancer agents that target microtubule dynamics. Further in vitro studies would be beneficial to explore its effects on other cellular pathways and to identify a broader range of molecular targets, which could reveal additional therapeutic applications.

Environmental Fate and Degradation Pathways of 1 O Tolyl 1h Tetrazole 5 Thiol: an Academic Perspective

Photodegradation Studies and Identification of Byproducts

An exhaustive search of academic databases and environmental chemistry literature yielded no specific studies on the photodegradation of 1-o-Tolyl-1H-tetrazole-5-thiol. Consequently, there is no available data on its rate of degradation under the influence of sunlight or the identity of its potential photolytic byproducts. Understanding the photochemical fate of this compound is crucial for assessing its persistence in sunlit surface waters and the potential formation of transformation products that could have their own environmental implications.

Biodegradation Mechanisms in Environmental Systems

Similarly, there is a notable absence of research on the biodegradation of this compound. No studies were found that investigate the susceptibility of this compound to microbial degradation in soil, sediment, or water systems. As a result, the microorganisms, enzymatic pathways, and metabolic products associated with its potential breakdown in the environment remain unknown. This information is vital for determining its persistence and potential for bioaccumulation in ecosystems.

Chemical Stability Under Diverse Environmental Conditions

Information regarding the chemical stability of this compound under a range of environmental conditions, such as varying pH and temperature, is also not available in the current body of scientific literature. Such stability data is fundamental to predicting its behavior and longevity in different environmental settings, from acidic soils to alkaline waters. Without these foundational studies, a comprehensive environmental risk assessment of this compound cannot be conducted.

Further research is imperative to fill these knowledge gaps and to properly characterize the environmental profile of this compound.

Future Research Directions and Emerging Paradigms for 1 O Tolyl 1h Tetrazole 5 Thiol

Integration into Advanced Chemical Delivery Systems

The unique physicochemical properties of tetrazole derivatives make them prime candidates for advanced chemical delivery systems. For 1-o-Tolyl-1H-tetrazole-5-thiol, its ability to act as a bioisostere for carboxylic acids is a key feature. eurekaselect.comresearchgate.net This mimicry allows it to interact with biological systems in a manner similar to endogenous molecules, potentially improving pharmacokinetic profiles. eurekaselect.com Future research is geared towards leveraging this characteristic for targeted drug delivery.

Nanocarriers, such as liposomes, micelles, and nanoparticles, represent a promising frontier for delivering therapeutic agents with enhanced efficacy and reduced side effects. neliti.com The thiol group in this compound provides a reactive handle for conjugation onto the surface of these nanocarriers. This covalent attachment could lead to the development of sophisticated delivery vehicles that can target specific cells or tissues. Research in this area would involve synthesizing and characterizing these drug-carrier conjugates and evaluating their release kinetics and therapeutic efficacy in vitro and in vivo.

Table 1: Potential Applications in Chemical Delivery

| Delivery System | Potential Role of this compound | Research Focus |

|---|---|---|

| Nanoparticles | Surface ligand for targeting and controlled release. | Synthesis of functionalized nanoparticles and evaluation of drug loading/release. |

| Liposomes | Component of the lipid bilayer to enhance stability or targeting. | Formulation of tetrazole-containing liposomes and assessment of their biocompatibility. |

| Polymer Conjugates | Pendant group on a polymer backbone for drug delivery. | Polymer synthesis via methods like thiol-ene polymerization and characterization of conjugates. d-nb.info |

Exploration of Novel Synthetic Pathways via Flow Chemistry or Electrochemistry

Traditional batch synthesis methods for tetrazole derivatives can present safety concerns, particularly when using azides. nih.gov Modern synthetic methodologies like flow chemistry and electrochemistry offer safer, more efficient, and scalable alternatives.

Flow Chemistry: Continuous-flow microreactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing potentially hazardous reagents like sodium azide (B81097). nih.gov The application of flow chemistry to the synthesis of this compound could lead to higher yields, improved purity, and a significantly better safety profile. nih.govresearchgate.net Future work will likely focus on optimizing flow conditions for the key cycloaddition reaction that forms the tetrazole ring. eurekaselect.com

Electrochemistry: Electrochemical methods offer a green and efficient way to perform chemical transformations. rsc.org The electrochemical oxidation of dihydroxybenzenes in the presence of 1-phenyl-5-mercaptotetrazole has been shown to produce polyfunctional tetrazolic thioethers. nih.gov This suggests that electrochemical approaches could be employed to create novel derivatives of this compound by forming new carbon-sulfur bonds under mild, environmentally friendly conditions. rsc.orgnih.gov Research could explore the electro-oxidative coupling of the thiol with various substrates to generate a library of new compounds.

Discovery of Unforeseen Biological Activities through High-Throughput Screening (HTS)

Tetrazole derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. eurekaselect.comresearchgate.netresearchgate.net While the specific biological profile of this compound is not extensively documented, its structural motifs are present in many bioactive compounds. researchgate.net